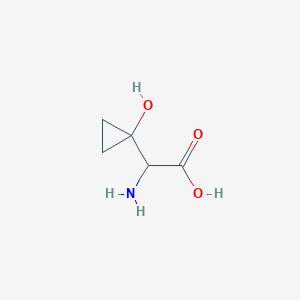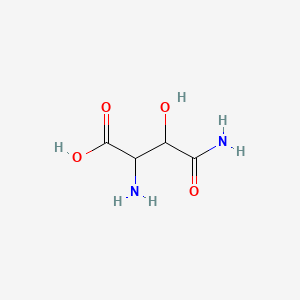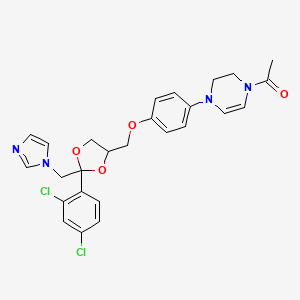![molecular formula C11H15NO6 B12291239 1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto presenta una estructura única que combina un anillo de tetrahidrofurano con una porción de piridinona, lo que lo convierte en un tema interesante para la investigación en química orgánica y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona generalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de tetrahidrofurano: Esto se puede lograr mediante reacciones de ciclización que involucran compuestos dihidroxi.
Introducción de la porción de piridinona: Este paso a menudo implica el uso de derivados de piridina y catalizadores específicos para garantizar la orientación y funcionalización correctas de la molécula.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo y los métodos de purificación avanzados, como la cromatografía, se emplean a menudo para garantizar la escalabilidad y la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona sufre varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes derivados de alcohol.
Sustitución: Los grupos funcionales en el anillo de piridinona se pueden sustituir por otros grupos utilizando reactivos apropiados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios derivados de alcohol.
Aplicaciones Científicas De Investigación
1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y antioxidantes.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-((2R,3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-metoxitetrahidrofurano-2-il)pirimidina-2,4(1H,3H)-diona
- 1-((2R,3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-metoxitetrahidrofurano-2-il)pirimidina-2,4(1H,3H)-diona
Singularidad
1-((2R,3R,4R,5R)-3,4-Dihidroxi-5-(hidroximetil)-3-metiltetrahidrofurano-2-il)-4-hidroxipirimidin-2(1H)-ona se destaca por su combinación única de un anillo de tetrahidrofurano y una porción de piridinona. Esta estructura confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H15NO6 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-11(17)9(16)7(5-13)18-10(11)12-3-2-6(14)4-8(12)15/h2-4,7,9-10,13-14,16-17H,5H2,1H3 |
Clave InChI |
WAHZSHBKEKNCHG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=CC2=O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)



![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
